5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione
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Overview
Description
5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core fused with an oxadiazole ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions. One common method involves the cyclization of appropriate thioamide and hydrazide precursors under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)
Major Products Formed
Scientific Research Applications
5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like xanthine oxidase, preventing the enzyme from catalyzing its substrate. This inhibition can lead to reduced production of uric acid, making it a potential treatment for conditions like gout . The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-6-(5-phenyl-1,3,4-thiadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione
- 5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-one
- 5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-sulfone
Uniqueness
What sets 5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione apart from similar compounds is its unique combination of the oxadiazole and thieno[2,3-d]pyrimidine rings. This structure imparts distinct electronic properties and biological activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-8-10-14(21)16-7-17-15(10)22-11(8)13-19-18-12(20-13)9-5-3-2-4-6-9/h2-6,10,15,17H,7H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQVOQVRXCJRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2C1C(=S)NCN2)C3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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